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molecular formula C20H20O4 B8430759 4-Benzoyloxy-2-butenyl hydrocinnamate

4-Benzoyloxy-2-butenyl hydrocinnamate

Cat. No. B8430759
M. Wt: 324.4 g/mol
InChI Key: UTAQTHGOLHFTKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
O=C(OCC=CCO)c1ccccc1
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Identifiers

REACTION_SMILES
[C:15]([CH2:16][CH2:17][c:18]1[cH:19][cH:20][cH:21][cH:22][cH:23]1)(=[O:24])[Cl:25].[C:1]([c:2]1[cH:3][cH:4][cH:5][cH:6][cH:7]1)(=[O:8])[O:9][CH2:10][CH:11]=[CH:12][CH2:13][OH:14]>>[C:1]([c:2]1[cH:3][cH:4][cH:5][cH:6][cH:7]1)(=[O:8])[O:9][CH2:10][CH:11]=[CH:12][CH2:13][O:14][C:15]([CH2:16][CH2:17][c:18]1[cH:19][cH:20][cH:21][cH:22][cH:23]1)=[O:24]

Inputs

Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
O=C(Cl)CCc1ccccc1
Name
O=C(OCC=CCO)c1ccccc1
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
O=C(OCC=CCO)c1ccccc1

Outcomes

Product
Name
Type
product
Smiles
O=C(CCc1ccccc1)OCC=CCOC(=O)c1ccccc1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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